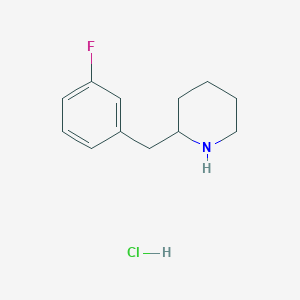

2-(3-Fluoro-benzyl)-piperidine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D₂O):

- ¹³C NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 229.72 [M+H]⁺, consistent with the molecular weight of the hydrochloride salt.

- Fragmentation: Loss of HCl (m/z 193.26) and subsequent cleavage of the benzyl group (m/z 109.10).

Comparative Analysis of Hydrochloride Salt vs. Free Base Forms

The hydrochloride salt exhibits enhanced solubility due to ionic interactions, making it preferable for pharmaceutical formulations. In contrast, the free base’s lipophilicity favors membrane permeability in biological systems. X-ray diffraction studies of analogous compounds, such as 3-(3-fluorobenzyl)piperidine, confirm that protonation does not alter the piperidine ring conformation but increases crystallinity.

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBNCLBEYQVQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588841 | |

| Record name | 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172356-91-0 | |

| Record name | 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and piperidine.

Reaction: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrochloride Formation: The resulting 2-(3-Fluoro-benzyl)-piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions generally include:

- Solvent: Anhydrous ethanol or methanol.

- Temperature: Room temperature to reflux conditions.

- Time: Several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into different amines.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(3-Fluoro-benzyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to significant biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Piperidine derivatives vary significantly based on substituent type, position, and additional functional groups. Below is a structural comparison of key analogs:

Key Observations :

- Substituent Position : The 2-position substitution in the target compound contrasts with 4-position analogs like E2020, which exhibit enhanced acetylcholinesterase (AChE) inhibition due to steric compatibility with the enzyme’s active site .

- Halogen Effects : Fluorine’s electronegativity in the target compound may enhance metabolic stability compared to chlorine in 4-(3-chlorobenzoyl)piperidine HCl .

Pharmacological Activity Comparisons

Piperidine derivatives demonstrate diverse pharmacological profiles:

Key Observations :

- E2020: The rigid indanone moiety and methoxy groups contribute to high AChE affinity, suggesting that bulkier substituents may enhance target engagement compared to the simpler fluorobenzyl group in the target compound .

- Hexylcaine: The cyclohexylamino and ester groups confer rapid onset of anesthesia, whereas the fluorobenzyl group in the target compound may favor CNS penetration due to increased lipophilicity .

Physicochemical and Pharmacokinetic Comparisons

Physicochemical properties critically influence bioavailability and dosing:

Key Observations :

- Solubility : Migalastat’s high solubility at physiological pH contrasts with the target compound’s probable dependence on hydrochloride salt for aqueous solubility .

Structure-Activity Relationship (SAR) Trends

- Substituent Bulk: E2020’s indanone moiety demonstrates that rigid, planar groups enhance AChE inhibition, whereas flexible fluorobenzyl groups (as in the target compound) may favor different targets .

- Halogen Type : Fluorine’s smaller size and electronegativity vs. chlorine (e.g., in 4-(3-chlorobenzoyl)piperidine HCl) may reduce steric hindrance and alter electronic interactions .

- Positional Effects : 2-position substitutions (target compound) vs. 4-position (E2020) significantly alter binding kinetics due to spatial orientation in enzyme active sites .

Biological Activity

2-(3-Fluoro-benzyl)-piperidine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of a fluorine atom in its benzyl group enhances its reactivity and interaction with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHClF\N

- Molecular Weight : 227.72 g/mol

The compound's structure consists of a piperidine ring attached to a 3-fluorobenzyl group. This configuration is significant for its pharmacological properties.

Research indicates that this compound interacts with various receptors and enzymes, influencing several biological pathways:

- Receptor Interaction : It exhibits affinity for neurotransmitter receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially leading to therapeutic applications in cancer treatment and other diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318) cancer cells. The IC values ranged from 19.9 to 75.3 µM .

- Mechanism : The fluorine atom enhances binding affinity to target proteins, facilitating apoptosis in cancer cells .

Antimicrobial Activity

Research has also explored the compound's potential antimicrobial properties:

- In Vitro Testing : Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Fluoro-4-methoxy-benzyl)-piperidine | CHClF\N | Contains a methoxy group enhancing reactivity |

| 3-(3-Fluoro-benzyl)-piperidine | CHClF\N | Different positional isomer affecting properties |

| 2-Fluoro-4-methoxybenzyl chloride | CHClF | Lacks piperidine structure, altering activity |

The unique combination of the fluorine atom and the piperidine ring distinguishes this compound from its analogs, impacting its reactivity and biological activity.

Case Studies

- Study on Cancer Cell Lines : A detailed investigation into the antiproliferative effects of this compound revealed that it significantly inhibited cell growth in a dose-dependent manner across multiple cancer types .

- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to the active sites of target enzymes involved in cancer cell proliferation, suggesting potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Fluoro-benzyl)-piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via reductive amination of 3-fluorophenylacetone with piperidine using sodium borohydride as a reducing agent. Critical parameters include solvent choice (anhydrous ethanol or methanol), temperature control (room temperature to reflux), and stoichiometric ratios. Purification typically involves recrystallization or column chromatography, with HPLC and NMR used for validation .

- Data Considerations : Variations in base selection (e.g., NaOH vs. K₂CO₃) may alter reaction kinetics. Industrial-scale synthesis requires precise reactor conditions (pressure, agitation) to maintain consistency .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

- Experimental Design : Solubility profiles are determined via phase-solubility studies in solvents like DMSO, ethanol, and PBS (pH 7.4). Stability assays under varying temperatures (4°C–40°C) and pH (1–10) are monitored using UV-Vis spectroscopy or LC-MS to assess degradation kinetics .

- Key Findings : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Stability may decrease under alkaline conditions due to deprotonation .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Techniques :

- NMR : ¹H/¹³C NMR for verifying substitution patterns (e.g., benzyl vs. piperidine protons).

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Reference Standards : Compare retention times and spectral data with PubChem records or synthesized analogs .

Advanced Research Questions

Q. How does the 3-fluoro substitution on the benzyl group influence receptor binding affinity compared to other halogenated analogs?

- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances lipophilicity and dipole interactions, potentially increasing binding to CNS targets like serotonin transporters. Comparative studies with chloro/methyl analogs (e.g., 2-(3-Chloro-benzyl)-piperidine) using radioligand assays can quantify affinity differences .

- Contradictions : Some studies report reduced activity with bulkier halogens (e.g., bromine) due to steric hindrance .

Q. What in silico strategies are effective for predicting the metabolic pathways of this compound?

- Computational Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to model cytochrome P450-mediated oxidation (e.g., N-dealkylation, fluorophenyl ring hydroxylation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

- Data Interpretation : Cross-reference results with structurally similar compounds (e.g., 3-(2-Methylphenoxy)piperidine) to identify common metabolites .

Q. How can contradictory data on the compound’s neuropharmacological effects be resolved?

- Case Study : If one study reports anxiolytic activity while another shows no effect, consider:

- Dose-Response Curves : Ensure linearity across tested concentrations (e.g., 0.1–100 µM).

- Model Systems : Differences in rodent strains or cell lines (e.g., SH-SY5Y vs. PC12) may alter outcomes.

- Receptor Profiling : Use selective antagonists (e.g., WAY-100635 for 5-HT₁A) to isolate mechanisms .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Synthetic Control : Incorporate asymmetric catalysis (e.g., Evans oxazolidinones) during piperidine ring formation to bias enantiomer production .

Methodological Guidance

Designing a protocol for assessing off-target effects in kinase inhibition assays

- Step 1 : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM.

- Step 2 : Prioritize hits with >50% inhibition; validate via IC₅₀ determination.

- Step 3 : Cross-validate with molecular docking to ATP-binding sites .

Addressing batch-to-batch variability in pharmacological studies

- Quality Control : Implement strict QC protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.